![molecular formula C17H15N3O3S B6505171 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate CAS No. 1396852-77-9](/img/structure/B6505171.png)
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate
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Overview
Description
The compound “1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate” is a complex organic molecule that contains several functional groups including a methoxy group, a benzothiazole ring, an azetidine ring, and a pyridine ring with a carboxylate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group. The presence of nitrogen and sulfur atoms in the heterocyclic rings could also enable a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylate group could make the compound acidic, while the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
Benzothiazoles have been associated with diverse biological activities such as antimicrobial activity . They have shown strong action against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Benzothiazoles have also been investigated for their antifungal activity . They have shown significant activity against various species of Aspergillus .
Anticancer Activity
Benzothiazoles have shown potential as anticancer agents . Quinazoline derivatives, which are structurally similar to benzothiazoles, have therapeutic potential as anti-invasive agents with potential activity in early and advanced solid tumors, metastatic bone disease, and leukemia .
Antioxidant Activity
Benzothiazoles have demonstrated antioxidant activity . They have shown high inhibition percentages in DPPH and ferric reducing power assays .
Anti-inflammatory Activity
Benzothiazoles have shown potential as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation .
Anticonvulsant Activity
Benzothiazoles have shown potential as anticonvulsant agents . They could be used in the treatment of conditions characterized by seizures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-5-2-6-14-15(13)19-17(24-14)20-9-12(10-20)23-16(21)11-4-3-7-18-8-11/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAHAGJVGVFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate |
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